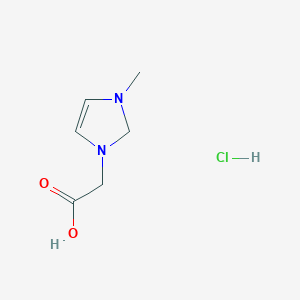
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as 1-Carboxymethyl-3-methylimidazolium chloride, is a chemical compound with the molecular formula C6H9ClN2O2 . It is often used in the form of a solid and is typically stored at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.6 . It is typically in the form of a solid and is stored at room temperature .Safety and Hazards
This compound has several safety and hazard statements associated with it. It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary target of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as Carboxymethylcellulose (CMC), is the surface of corneal epithelial cells . It binds to these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 .
Mode of Action
CMC interacts with its targets by binding to the surface of corneal epithelial cells. This interaction is facilitated by the glucopyranose subunits of CMC, which bind to glucose receptors GLUT-1 . The residence time of CMC bound to corneal cells is approximately 2 hours .
Biochemical Pathways
The repeating units are connected by β-1,4-glycosidic bonds .
Pharmacokinetics
It is hygroscopic and dissolves well in either hot or cold water, forming a viscous solution .
Result of Action
CMC exhibits protective actions on the ocular surface in various applications. It mediates cytoprotective effects on the ocular surface when applied prior to contact lenses and reduces the incidence of epithelial defects during LASIK .
Action Environment
The action environment of CMC can influence its action, efficacy, and stability. For instance, CMC is commonly used as a viscosity modifier or thickener, and to stabilize emulsions in various products, both food and non-food-related . Its functional properties depend on the degree of substitution of the cellulose structure, as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves the reaction of 3-methylimidazolium chloride with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylimidazolium chloride", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add chloroacetic acid to a solution of 3-methylimidazolium chloride in water", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 8-9", "Heat the solution to around 60-70°C and stir for several hours", "Cool the solution and adjust the pH to around 2-3 using hydrochloric acid", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum to obtain 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride as a white solid" ] } | |
CAS-Nummer |
700370-07-6 |
Molekularformel |
C6H11ClN2O2 |
Molekulargewicht |
178.62 |
IUPAC-Name |
2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
Kanonische SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



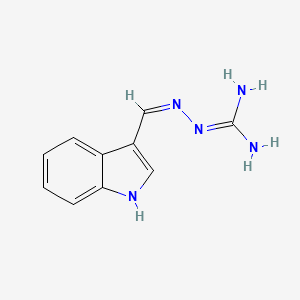


![3-(Methylsulfanyl)-6-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B1659915.png)
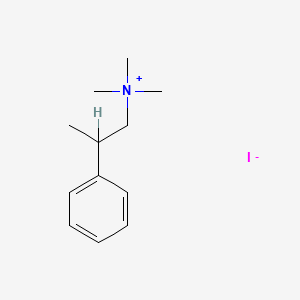
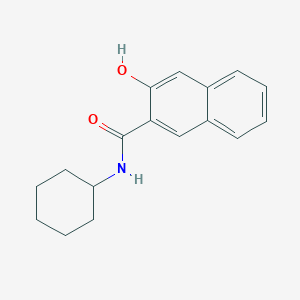
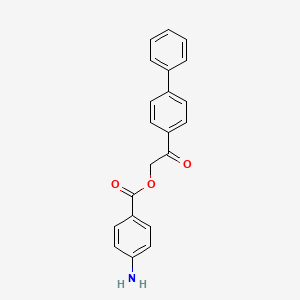
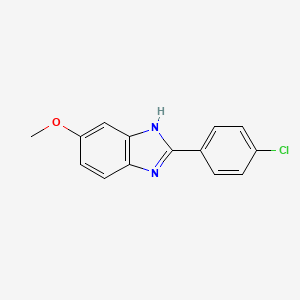
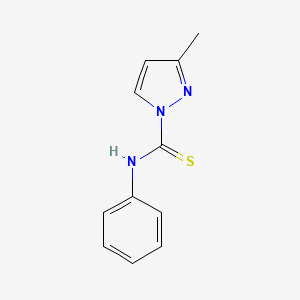
![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)
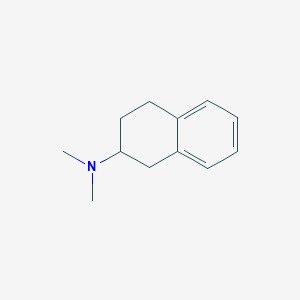
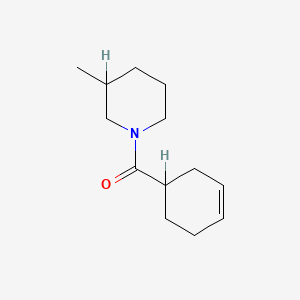
![(Bicyclo[2.2.1]hept-5-en-2-yl)(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B1659928.png)
![N'~1~,N'~2~-bis[(1E)-3-phenylpropylidene]ethanedihydrazide](/img/structure/B1659930.png)